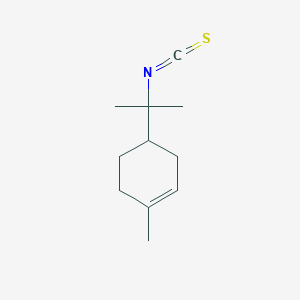
Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- is a chemical compound known for its unique structure and properties It is characterized by a cyclohexene ring substituted with an isothiocyanato group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- typically involves the reaction of cyclohexene derivatives with isothiocyanates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanato group to amines or other functional groups.
Substitution: The isothiocyanato group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanato group is known to react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and modulation of biological activity. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexene derivatives with different substituents, such as:
- Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-ethyl-
- Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-propyl-
Uniqueness
Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular reactivity is desired.
Properties
CAS No. |
133490-05-8 |
|---|---|
Molecular Formula |
C11H17NS |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4-(2-isothiocyanatopropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C11H17NS/c1-9-4-6-10(7-5-9)11(2,3)12-8-13/h4,10H,5-7H2,1-3H3 |
InChI Key |
PYTUZXYMIOQNAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















